molecular formula C12H18FNO3 B8426784 N-(3-fluoro-4-methoxybenzyl)-aminoacetaldehyde dimethyl acetal CAS No. 118779-16-1

N-(3-fluoro-4-methoxybenzyl)-aminoacetaldehyde dimethyl acetal

Cat. No. B8426784
CAS RN: 118779-16-1
M. Wt: 243.27 g/mol
InChI Key: NIWUZOCAPXHQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methoxybenzyl)-aminoacetaldehyde dimethyl acetal is a useful research compound. Its molecular formula is C12H18FNO3 and its molecular weight is 243.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methoxybenzyl)-aminoacetaldehyde dimethyl acetal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methoxybenzyl)-aminoacetaldehyde dimethyl acetal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

118779-16-1

Product Name

N-(3-fluoro-4-methoxybenzyl)-aminoacetaldehyde dimethyl acetal

Molecular Formula

C12H18FNO3

Molecular Weight

243.27 g/mol

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]-2,2-dimethoxyethanamine

InChI

InChI=1S/C12H18FNO3/c1-15-11-5-4-9(6-10(11)13)7-14-8-12(16-2)17-3/h4-6,12,14H,7-8H2,1-3H3

InChI Key

NIWUZOCAPXHQPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(OC)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3--Fluoro-4-methoxybenzaldehyde (5.0 g, 0.0324 mole) was added to aminoacetaldehyde dimethyl acetal (3.53 ml, 0.0324 mole) and the mixture was heated at 100° C. for 2 hours. The reaction mixture was cooled in ice, diluted with ethyl alcohol (50 ml) and sodium borohydride (1.23 g, 0.0324 mole) was added and the mixture was stirred overnight at 25° C. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate and the solution was washed with water and brine and then dried with sodium sulfate. The mixture was filtered and the solvent removed under reduced pressure to give N-(3-fluoro-4-methoxybenzyl)-aminoacetaldehyde dimethyl acetal as an oil (6.68 g, 85%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.53 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.